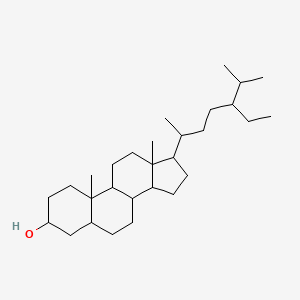

STIGMASTANOL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

STIGMASTANOL can be synthesized through the reduction of β-sitosterol and the hydrogenation of stigmasterol . The synthetic routes involve specific reaction conditions, including the use of reducing agents and hydrogenation catalysts. Industrial production methods often involve the extraction of β-sitosterol from plant sources, followed by its chemical reduction and hydrogenation to produce stigmastan-3-ol .

Analyse Chemischer Reaktionen

Key Observations from Search Results

-

Stigmasterol vs. Stigmastanol :

-

Stigmasterol (C29H48O) is an unsaturated phytosterol with a double bond at C5 and C22 (Δ5,22-stigmastadien-3β-ol) .

-

This compound (stigmasterol’s saturated counterpart) is not mentioned in any provided sources. Its reactions would typically involve hydrogenation of stigmasterol’s double bonds, but no experimental data was found.

-

Chemical Reactions of Stigmasterol (Relevant to this compound Context)

While direct data on this compound is absent, stigmasterol’s reactivity under thermal and oxidative conditions may provide indirect insights:

Thermal Degradation

Stigmasterol degrades at elevated temperatures, forming oxidation products (e.g., oxysterols) and oligomers:

Oxidative Reactivity

Stigmasterol generates reactive oxygen species (ROS) under oxidative stress:

-

ROS Scavenging : Pretreatment with stigmasterol reduces intracellular ROS levels by upregulating catalase and SIRT1 activity, protecting neuronal cells from oxidative damage .

-

Mutagenic Byproducts : Thermo-oxidative degradation produces polar dimers, trimers, and oligomers with potential genotoxic effects .

Proposed Reactions for this compound (Theoretical Framework)

Based on stigmasterol’s behavior, this compound’s reactions may include:

-

Hydrogenation :

-

Catalytic hydrogenation of stigmasterol’s Δ5 and Δ22 double bonds would yield this compound.

-

-

Oxidation :

-

Similar to cholesterol, saturated sterols like this compound may form stanols with hydroxyl or ketone groups at C7 or C5 positions under extreme conditions.

-

Critical Data Gaps

-

No experimental studies on this compound’s degradation pathways, stability, or bioactivity were identified in the provided sources.

-

Comparative analyses between stigmasterol and this compound (e.g., oxidative susceptibility, thermal behavior) are absent.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Stigmasterol exhibits a range of pharmacological effects that position it as a promising candidate for therapeutic interventions:

Anticancer Activity

Stigmasterol has been extensively studied for its anticancer properties across various types of cancer. Research indicates that stigmasterol can inhibit cancer cell proliferation, induce apoptosis, and disrupt angiogenesis.

- Mechanisms of Action :

- Cell Cycle Arrest : Stigmasterol induces G0/G1 phase arrest in glioblastoma cells, significantly reducing their proliferation rate .

- Apoptosis Induction : It promotes mitochondrial-mediated apoptosis by increasing pro-apoptotic factors and decreasing anti-apoptotic proteins .

- Angiogenesis Inhibition : Stigmasterol disrupts angiogenesis by down-regulating key signaling pathways such as TNF-α and VEGFR-2 .

Table 1: Summary of Anticancer Effects of Stigmasterol

Anti-Inflammatory Effects

Stigmasterol demonstrates significant anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

- Mechanisms of Action :

- Cytokine Modulation : It reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and COX-2 while enhancing anti-inflammatory cytokines like IL-10 .

- Inhibition of iNOS and COX-2 : Stigmasterol inhibits these enzymes in various inflammation models, demonstrating its effectiveness in reducing inflammation .

Table 2: Anti-Inflammatory Effects of Stigmasterol

Neuroprotective Effects

Stigmasterol has shown neuroprotective effects that may be beneficial in neurodegenerative diseases.

- Mechanisms of Action :

Case Study 1: Gastric Cancer Treatment

A study investigated the effects of stigmasterol on SNU-1 gastric cancer cells. Results indicated that stigmasterol treatment led to significant inhibition of cell proliferation (IC50 = 15 µM) and induced apoptotic cell death through mitochondrial pathways. This suggests its potential as an alternative treatment for gastric cancer .

Case Study 2: Anti-inflammatory Effects in Arthritis

In a rat model of collagen-induced arthritis, stigmasterol administration resulted in decreased joint inflammation and pain. The compound significantly reduced pro-inflammatory cytokine levels and improved histological outcomes, indicating its potential for managing rheumatoid arthritis .

Wirkmechanismus

STIGMASTANOL exerts its effects by inhibiting the absorption of cholesterol from the diet and potentially inhibiting cholesterol biosynthesis in the liver . The molecular targets and pathways involved include the inhibition of enzymes responsible for cholesterol synthesis and the modulation of cholesterol transport proteins.

Vergleich Mit ähnlichen Verbindungen

STIGMASTANOL is similar to other phytosterols such as β-sitosterol and stigmasterol. it is unique in its ability to inhibit both cholesterol absorption and biosynthesis . Similar compounds include:

β-Sitosterol: Another phytosterol with cholesterol-lowering properties.

Stigmasterol: A precursor to stigmastan-3-ol with similar biological activities.

Campesterol: A phytosterol with structural similarities and cholesterol-lowering effects.

This compound stands out due to its dual mechanism of action, making it a valuable compound in the study and treatment of hypercholesterolemia.

Eigenschaften

Molekularformel |

C29H52O |

|---|---|

Molekulargewicht |

416.7 g/mol |

IUPAC-Name |

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3 |

InChI-Schlüssel |

LGJMUZUPVCAVPU-UHFFFAOYSA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |

Kanonische SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |

Synonyme |

24 alpha-ethyl-5 alpha-cholestan-3 beta-ol 24 alpha-ethyl-5 beta-cholestan-3 alpha-ol beta-sitostanol dihydrositosterol sitostanol stigmastanol stigmastanol, (3beta,5beta,24S)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.